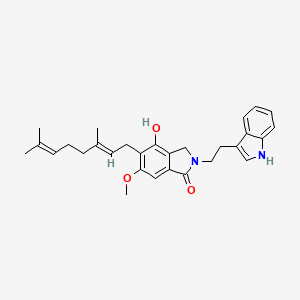
Corallocin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Corallocin C is a natural product isolated from the mushroom Hericium coralloides. This compound has a unique benzofuranone and isoindolinone structure, which contributes to its biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of corallocin C involves several key steps, including the Suzuki coupling reaction, Vilsmeier-Haack formylation, and Wittig reaction . The Suzuki coupling reaction is a pivotal step that proceeds with high stereoselectivity and good yield . The Vilsmeier-Haack formylation and Wittig reaction are robust transformations that allow for effective access to this compound .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale synthesis and isolation from natural sources .
Analyse Chemischer Reaktionen
Types of Reactions: Corallocin C undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include phosphoryl chloride, aluminum chloride, and sodium borohydride . These reagents facilitate the transformation of this compound into different derivatives with potential therapeutic applications .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with modified benzofuranone and isoindolinone structures . These derivatives exhibit different biological activities, making them valuable for further research and development .
Wissenschaftliche Forschungsanwendungen
Corallocin C has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a model compound for studying complex organic reactions . In biology, it has been shown to induce nerve growth factor and brain-derived neurotrophic factor expression, making it a potential therapeutic agent for neurodegenerative diseases . In medicine, this compound exhibits antiproliferative activity against human cancer cell lines, suggesting its potential as an anticancer agent . Additionally, this compound has applications in the pharmaceutical industry as a lead compound for drug development .
Wirkmechanismus
Corallocin C exerts its effects by inducing the expression of nerve growth factor and brain-derived neurotrophic factor in human astrocytes . These neurotrophic factors play crucial roles in the growth, development, and survival of neurons . The molecular targets and pathways involved in the mechanism of action of this compound include the activation of specific receptors and signaling pathways that regulate neurotrophin expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to corallocin C include corallocin A, corallocin B, hericerin, and isohericerinol A . These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness of this compound: This compound is unique due to its specific benzofuranone and isoindolinone structure, which contributes to its distinct biological activities . Unlike other similar compounds, this compound has been shown to induce both nerve growth factor and brain-derived neurotrophic factor expression, making it a valuable compound for neurotrophic research .
Eigenschaften
CAS-Nummer |
2002492-45-5 |
|---|---|
Molekularformel |
C29H34N2O3 |
Molekulargewicht |
458.6 g/mol |
IUPAC-Name |
5-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-2-[2-(1H-indol-3-yl)ethyl]-6-methoxy-3H-isoindol-1-one |
InChI |
InChI=1S/C29H34N2O3/c1-19(2)8-7-9-20(3)12-13-23-27(34-4)16-24-25(28(23)32)18-31(29(24)33)15-14-21-17-30-26-11-6-5-10-22(21)26/h5-6,8,10-12,16-17,30,32H,7,9,13-15,18H2,1-4H3/b20-12+ |
InChI-Schlüssel |
KBDZJFMUKPGBBP-UDWIEESQSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC1=C(C=C2C(=C1O)CN(C2=O)CCC3=CNC4=CC=CC=C43)OC)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCC1=C(C=C2C(=C1O)CN(C2=O)CCC3=CNC4=CC=CC=C43)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


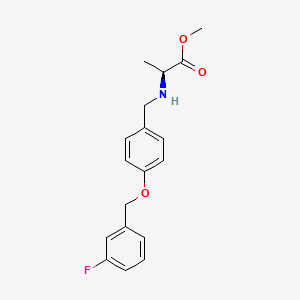
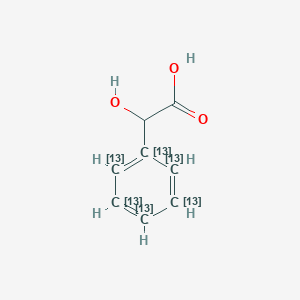
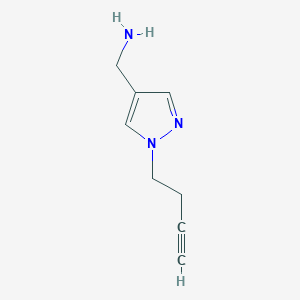
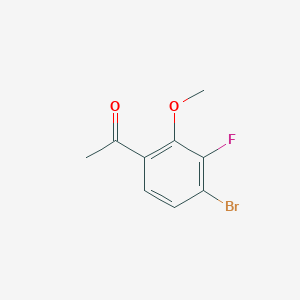
![4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo[3,2-c][1]benzazepin-12-one](/img/structure/B13435597.png)
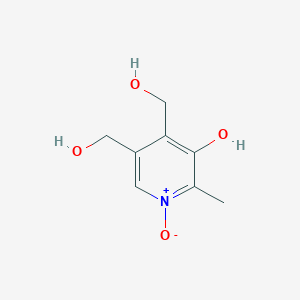
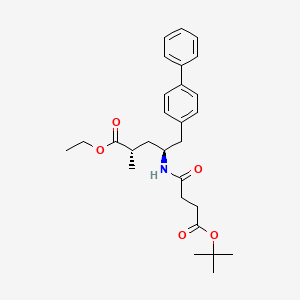
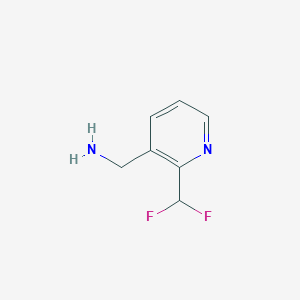
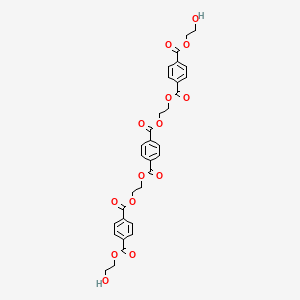
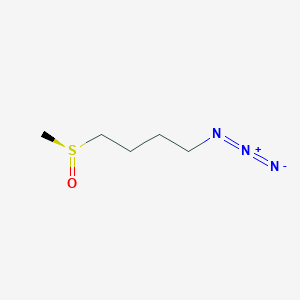
![N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride](/img/structure/B13435639.png)
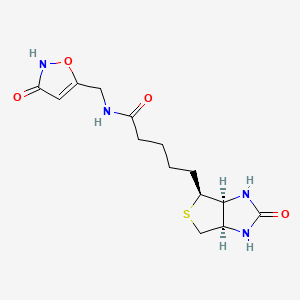
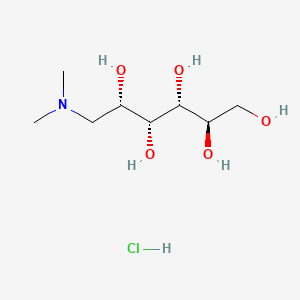
![N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide](/img/structure/B13435669.png)
